molecular formula C18H21NO2 B4017482 (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(1-phenylethyl)amine

(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(1-phenylethyl)amine

Cat. No. B4017482
M. Wt: 283.4 g/mol
InChI Key: KULBLLSSWZJGPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzodioxepin derivatives often involves multi-step chemical reactions that include cyclization and substitution reactions. Kouznetsov et al. (1998) described a three-stage synthesis route starting from alpha-pyridylaldehydes and benzyl-(alpha-phenylethyl) amines, leading to the creation of geometric isomers of benz-2-azepine derivatives, showcasing the complexity and versatility in the synthesis of such compounds (Kouznetsov, Palma, & Aliev, 1998). Ackerman, Horning, and Muchowski (1972) also highlighted an innovative synthesis pathway for benzazepine derivatives, illustrating the chemical ingenuity in producing these molecules (Ackerman, Horning, & Muchowski, 1972).

Molecular Structure Analysis

The molecular structure of benzodioxepine derivatives is characterized by a benzene ring fused with a seven-membered dioxepine ring. The stereochemistry and geometric isomerism play a crucial role in the properties of these compounds. High-resolution NMR spectroscopy and X-ray crystallography are commonly used to elucidate their structure. Dani et al. (2013) utilized DFT methods and single-crystal X-ray data to analyze the molecular structure of thiadiazole derivatives, showing the importance of structural analysis in understanding these complex molecules (Dani et al., 2013).

Chemical Reactions and Properties

Benzodioxepine derivatives undergo a variety of chemical reactions, including cyclization, substitution, and redox reactions. These reactions are essential for modifying the chemical structure and properties of the compounds for different applications. For instance, Yamaguchi et al. (2005) detailed the synthesis of benzoxepin carboxylic acids through Stille coupling followed by Mitsunobu cyclization, showcasing the chemical reactivity of these compounds (Yamaguchi, Tsuchida, Miyazawa, & Hirai, 2005).

properties

IUPAC Name

N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14(15-7-3-2-4-8-15)19-11-18-20-12-16-9-5-6-10-17(16)13-21-18/h2-10,14,18-19H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULBLLSSWZJGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2OCC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-phenylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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